5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid
Overview
Description
5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid , also known by its chemical formula C~18~H~18~N~2~O~2~ , is a heterocyclic compound with intriguing pharmacological potential. Its structure combines an imidazole ring, a cyclohexyl group, and a furoic acid moiety.
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry techniques. Researchers have explored various routes, including cyclization reactions, functional group transformations, and acid-base reactions. Notably, the cyclohexyl and imidazole moieties are crucial for its biological activity.
Molecular Structure Analysis
The molecular structure reveals a fused imidazole and furoic acid system, with the cyclohexyl group attached. The imidazole ring confers potential interactions with biological targets, while the furoic acid moiety contributes to solubility and stability.
Chemical Reactions Analysis
5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid can participate in various chemical reactions, such as esterification, amidation, and hydrogenation. These reactions influence its bioavailability, metabolism, and pharmacokinetics.
Physical And Chemical Properties Analysis
- Melting Point : Investigating the melting point provides insights into its crystalline structure.
- Solubility : Understanding its solubility in different solvents aids in formulation design.
- Stability : Assessing stability under various conditions is crucial for drug development.
Scientific Research Applications
Imidazole
- Scientific Field : Medicinal Chemistry .
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties .
- Methods of Application : Imidazole is used as a basic core in the development of new drugs .
- Results or Outcomes : The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
4-Cyclohexylaniline
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Cyclohexylaniline is used as a starting material for the preparation of various compounds .
- Methods of Application : It is used as a reactant in nucleophilic acylation to form N-(4-cyclohexylphenyl)acetamide by reacting with acetyl halides. It is also involved in the synthesis of N-(4-cyclohexylphenyl)-2-morpholino-acetamide by reaction with 2-morpholinoacetyl fluoride .
- Results or Outcomes : It reacts with 4-bromo-4-oxo-butanoic acid to get 4-[(4-cyclohexylphenyl)amino]-4-oxo-butanoic acid .
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers must evaluate its safety profile.
- Handling Precautions : Proper lab practices should be followed due to its unknown hazards.
Future Directions
- Biological Assays : Conduct in vitro and in vivo assays to explore its pharmacological effects.
- Structure-Activity Relationship (SAR) : Investigate structural modifications for improved activity.
- Clinical Trials : Evaluate its therapeutic potential in relevant disease models.
properties
IUPAC Name |
5-[3-cyclohexyl-5-(4-methylphenyl)imidazol-4-yl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-7-9-15(10-8-14)19-20(17-11-12-18(26-17)21(24)25)23(13-22-19)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAUOXIPDMDMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C=N2)C3CCCCC3)C4=CC=C(O4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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